5-(3-Pyridinyl)-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Pyridinyl)-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyridine moiety, and a trimethoxybenzylidene group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Pyridinyl)-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Addition of the Trimethoxybenzylidene Group: The final step involves the condensation of the triazole-pyridine intermediate with 2,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is being explored for its potential therapeutic properties. Its interactions with specific molecular targets suggest it could be developed into drugs for treating various diseases.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(3-Pyridinyl)-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The trimethoxybenzylidene group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-(3-Pyridinyl)-3-thio-1,2,4-triazole: Lacks the trimethoxybenzylidene group, resulting in different reactivity and applications.
5-(2-Pyridinyl)-4-amino-1,2,4-triazole-3-thiol: Similar structure but with variations in the pyridine and amino groups.
4-(2,4,5-Trimethoxybenzylidene)amino-1,2,4-triazole:
Uniqueness
The uniqueness of 5-(3-Pyridinyl)-4-((2,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H17N5O3S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-pyridin-3-yl-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N5O3S/c1-23-13-8-15(25-3)14(24-2)7-12(13)10-19-22-16(20-21-17(22)26)11-5-4-6-18-9-11/h4-10H,1-3H3,(H,21,26)/b19-10+ |
InChI Key |
JSCIHSNWDSAYIU-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CN=CC=C3)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CN=CC=C3)OC)OC |
Origin of Product |
United States |
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